3-Oxopentanenitrile

説明

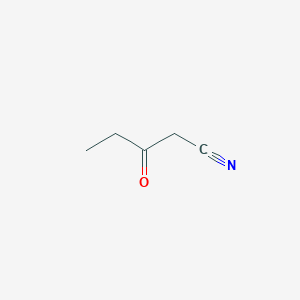

Structure

3D Structure

特性

IUPAC Name |

3-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-2-5(7)3-4-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYWUYIBEXFRFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432770 | |

| Record name | 3-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33279-01-5 | |

| Record name | 3-oxopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Oxopentanenitrile: A Technical Guide for Researchers

IUPAC Name: 3-oxopentanenitrile CAS Number: 33279-01-5

This technical guide provides an in-depth overview of this compound, a bifunctional molecule of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and analytical characterization, and discusses its potential applications in the synthesis of heterocyclic compounds.

Chemical and Physical Properties

This compound, also known as propionylacetonitrile, is a nitrile-containing ketone with a molecular formula of C5H7NO and a molecular weight of 97.12 g/mol .[1][2] Its structure combines a reactive ketone group and a nitrile moiety, making it a versatile building block in organic synthesis.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 33279-01-5 |

| Molecular Formula | C5H7NO |

| Molecular Weight | 97.12 g/mol |

| Synonyms | Propionylacetonitrile, 1-Cyanobutan-2-one |

Synthesis of this compound

The synthesis of 3-oxonitriles, such as this compound, is commonly achieved through the condensation of a carboxylic acid ester with a nitrile in the presence of a strong base.

Experimental Protocol: Base-Catalyzed Condensation

This protocol is a general method adapted for the synthesis of this compound.

Materials:

-

Ethyl propionate

-

Acetonitrile

-

Sodium hydride (NaH) or other strong base (e.g., sodium amide)

-

Anhydrous toluene or other suitable aprotic solvent

-

Hydrochloric acid (for neutralization)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Organic solvents for extraction (e.g., diethyl ether)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of sodium hydride in anhydrous toluene is prepared under a nitrogen atmosphere.

-

A solution of ethyl propionate and acetonitrile in anhydrous toluene is added dropwise to the stirred suspension of the base at a controlled temperature.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the condensation reaction.

-

The reaction mixture is then cooled to room temperature and quenched by the careful addition of a dilute aqueous acid solution (e.g., hydrochloric acid) to neutralize the excess base.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent such as diethyl ether.

-

The combined organic layers are washed with brine, dried over a suitable drying agent like anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Analytical Characterization

The characterization of this compound involves standard spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and a singlet for the methylene protons adjacent to the nitrile and ketone groups.

-

¹³C NMR: The carbon NMR spectrum should display distinct peaks for the nitrile carbon, the carbonyl carbon, and the carbons of the ethyl and methylene groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C≡N stretching of the nitrile group (typically around 2250 cm⁻¹) and the C=O stretching of the ketone group (around 1715 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of this compound (97.12 g/mol ). The fragmentation pattern would likely involve cleavage adjacent to the carbonyl group.

Applications in Drug Development

While direct applications of this compound in signaling pathways are not extensively documented, its structural motifs are of significant interest in medicinal chemistry. Nitrile-containing compounds are present in over 30 approved pharmaceuticals, where the nitrile group can act as a key binding element or a bioisostere.[3]

Furthermore, β-ketonitriles like this compound are valuable precursors for the synthesis of various heterocyclic compounds.[4] These heterocyclic scaffolds are foundational in many biologically active molecules. For instance, δ-diketones, which can be derived from reactions involving this compound, are used to synthesize heterocycles like 1,2-diazepines and tetrahydropyrans, which have shown antimicrobial and anti-inflammatory properties.[5][6]

Caption: Logical workflow for the synthesis, characterization, and application of this compound.

Safety and Handling

This compound is classified as an acute toxic and irritant.[1]

Hazard Statements: [1]

-

Toxic if swallowed

-

Harmful in contact with skin

-

Causes skin irritation

-

Causes serious eye irritation

-

Harmful if inhaled

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle the substance in a well-ventilated area or under a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

- 1. This compound | C5H7NO | CID 9920369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Oxobutanenitrile | 2469-99-0 | Benchchem [benchchem.com]

- 5. Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Physical properties of 3-Oxopentanenitrile (e.g., boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopentanenitrile, also known as propionylacetonitrile, is a bifunctional organic compound containing both a ketone and a nitrile group. Its chemical structure makes it a valuable intermediate in the synthesis of a variety of more complex molecules, particularly heterocyclic compounds relevant to medicinal chemistry and drug development. A thorough understanding of its physical properties is essential for its effective use in laboratory and industrial settings, enabling proper handling, purification, and reaction condition optimization. This guide provides a comprehensive overview of the known physical characteristics of this compound, details on experimental protocols for its synthesis, and general methodologies for property determination.

Physical and Chemical Properties

The physical properties of this compound have been reported across various chemical data sources. The following table summarizes the key quantitative data. It is important to note the variability in some reported values, which may be attributed to different experimental conditions or measurement techniques.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇NO | [1][2] |

| Molecular Weight | 97.12 g/mol | [1][2] |

| Boiling Point | 146.1 °C at 760 mmHg | N/A |

| 30 °C | [3] | |

| Density | 0.956 ± 0.06 g/cm³ | [3] |

| Flash Point | 42.2 °C | [3] |

| Refractive Index | 1.41 | [3] |

| Acidity (pKa) | 10.37 ± 0.10 (Predicted) | [3] |

| XLogP3 | 0.3 | [2] |

| Vapor Pressure | 4.713 mmHg at 25°C | N/A |

| Hydrogen Bond Donor Count | 0 | N/A |

| Hydrogen Bond Acceptor Count | 2 | N/A |

| Rotatable Bond Count | 2 | N/A |

| Exact Mass | 97.052763847 Da | [2] |

Solubility Profile

Specific experimental data on the solubility of this compound in a wide range of solvents is not extensively documented in the literature. However, based on its molecular structure and the general properties of nitriles, a qualitative solubility profile can be predicted.

-

Water: Short-chain nitriles like ethanenitrile are miscible with water. This is because, while they cannot form hydrogen bonds among themselves, the lone pair on the nitrogen atom can accept a hydrogen bond from a water molecule.[4] As the hydrocarbon chain length increases, water solubility decreases.[4] Given its five-carbon backbone, this compound is expected to have limited solubility in water.

-

Polar Organic Solvents: Due to its polar ketone and nitrile functional groups, this compound is expected to be soluble in polar organic solvents such as ethanol, methanol, acetone, and acetonitrile.[5]

-

Non-polar Organic Solvents: The presence of the polar functional groups may limit its solubility in very non-polar solvents like hexane. However, it is likely to be soluble in solvents of intermediate polarity such as dichloromethane and diethyl ether.[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of β-ketonitriles is the acylation of a nitrile anion with an ester. The following protocol is a general procedure adapted from documented syntheses.[6]

Reaction: Acetonitrile + Ethyl propionate → this compound

Materials:

-

n-Butyllithium (n-BuLi) in hexane (e.g., 1.6 M solution)

-

Acetonitrile, anhydrous

-

Ethyl propionate, anhydrous

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

2N Hydrochloric acid (HCl)

-

Dichloromethane (for extraction)

-

Magnesium sulfate (for drying)

Procedure:

-

Anion Formation: To a stirred solution of n-butyllithium in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, slowly add acetonitrile dropwise. Maintain stirring at this temperature for 1 hour to ensure the complete formation of the acetonitrile anion.[6]

-

Acylation: Slowly add ethyl propionate dropwise to the reaction mixture. After the addition is complete, allow the mixture to slowly warm to -45 °C and continue stirring for an additional 2 hours.[6]

-

Quenching and Work-up: Upon completion of the reaction, carefully quench the reaction by acidifying the mixture to a pH of 2 with 2N aqueous hydrochloric acid.[6]

-

Extraction and Isolation: Concentrate the mixture by evaporation under reduced pressure to remove the bulk of the solvent. Extract the resulting residue with dichloromethane. Combine the organic extracts and dry them over anhydrous magnesium sulfate.[6]

-

Purification: Evaporate the solvent from the dried organic phase to yield the crude this compound. The product can be further purified by vacuum distillation.

Determination of Physical Properties (General Methodologies)

Boiling Point Determination (Thiele Tube Method): The boiling point can be determined using a small sample size with a Thiele tube.[7]

-

A small amount of this compound is placed in a small-diameter test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

The sample is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary tube.

-

The heat is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[7]

Solubility Determination: A general procedure for determining the solubility of an organic compound in various solvents involves the following steps:[3][8]

-

Add a small, measured amount of this compound (e.g., 25 mg) to a test tube.

-

Add a small volume (e.g., 0.75 mL) of the desired solvent (e.g., water, ethanol, hexane) in portions.

-

After each addition, vigorously shake the test tube.

-

Observe whether the solid dissolves completely. If it dissolves, it is classified as soluble. If it remains undissolved, it is classified as insoluble. This can be done systematically with a range of solvents to build a comprehensive solubility profile.[3][8]

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C5H7NO | CID 9920369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 3-OXO-PENTANENITRILE | 33279-01-5 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

3-Oxopentanenitrile: A Comprehensive Technical Guide to Safety, Handling, and MSDS Information

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and available Material Safety Data Sheet (MSDS) information for 3-Oxopentanenitrile (CAS No: 33279-01-5). The information herein is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.

Chemical Identification and Physical Properties

This compound, also known as propionylacetonitrile, is a beta-ketonitrile compound.[1] Beta-ketonitriles are recognized as important building blocks in the synthesis of various pharmaceuticals and pesticides. While specific toxicological and ecological data for this compound are not extensively documented in publicly available literature, its structural class suggests that it should be handled with care, following protocols for hazardous chemicals.

| Property | Value | Source |

| CAS Number | 33279-01-5 | [1][2][3] |

| Molecular Formula | C₅H₇NO | [1][2][3] |

| Molecular Weight | 97.12 g/mol | [1][2] |

| Density | 0.956 g/cm³ | [3] |

| Boiling Point | 146.1°C at 760 mmHg | [3] |

| Flash Point | 42.2°C | [3] |

| Vapor Pressure | 4.713 mmHg at 25°C | [3] |

| Refractive Index | 1.41 | [4] |

| Storage Temperature | Inert atmosphere, Room Temperature | [3] |

Hazard Identification and Classification

| Hazard Class | GHS Classification | Source |

| Acute Toxicity, Oral | H301: Toxic if swallowed (71.4% of notifications) H302: Harmful if swallowed (28.6% of notifications) | [2] |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin (85.7% of notifications) | [2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation (85.7% of notifications) | [2] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation (100% of notifications) | [2] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled (85.7% of notifications) | [2] |

| Specific Target Organ Toxicity, Single Exposure | H335: May cause respiratory irritation (14.3% of notifications) | [2] |

Pictograms:

Danger

Hazard Statements:

Based on the aggregated data, the primary hazard statements are:

-

H301: Toxic if swallowed.[2]

-

H312: Harmful in contact with skin.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H332: Harmful if inhaled.[2]

Experimental Protocols: Safe Handling and Use

Given the toxic potential of this compound, particularly its classification as a nitrile, stringent safety protocols must be followed. The following methodologies are based on best practices for handling hazardous chemicals and specifically, cyanide-containing compounds.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE.

| PPE Item | Specification | Rationale |

| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. | To prevent skin contact, as the substance is harmful upon dermal absorption.[5][6] |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and vapors, as the substance causes serious eye irritation.[6] |

| Lab Coat | A long-sleeved, flame-resistant lab coat. | To protect skin and clothing from contamination. |

| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. If the potential for inhalation exists and engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used. | To prevent inhalation of harmful vapors. |

Engineering Controls

All work with this compound should be conducted in a designated area with appropriate engineering controls.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[7]

-

Ventilation: Ensure adequate general laboratory ventilation.

General Handling Procedures

-

Work in a Designated Area: Clearly define and label the area where this compound is handled to prevent cross-contamination.[6]

-

Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[4]

-

Prevent Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[8]

-

Work with a Buddy: It is advisable not to work alone when handling highly toxic substances.[9]

Storage and Disposal

Proper storage and disposal are critical to ensure the safety of laboratory personnel and the environment.

Storage

-

Container: Store in a tightly sealed, properly labeled container.[4]

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

-

Inert Atmosphere: For long-term storage, maintaining an inert atmosphere is recommended.[3]

Disposal

Dispose of this compound and its contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.

-

Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.

-

Compatibility: Do not mix with incompatible waste streams.

-

Decontamination: Decontaminate all glassware and equipment that has come into contact with this compound. A common procedure for cyanide-containing waste is treatment with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions, but this should be done with extreme caution and by trained personnel.[9]

Emergency Procedures

Spills

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable decontaminating solution.

-

-

Large Spills:

-

Evacuate the laboratory and alert others.

-

Contact the institution's emergency response team.

-

Prevent entry into the affected area.

-

First Aid

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

In Case of Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[10]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C5H7NO | CID 9920369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. aksci.com [aksci.com]

- 5. lsuhsc.edu [lsuhsc.edu]

- 6. uthsc.edu [uthsc.edu]

- 7. ehs-apps.mit.edu [ehs-apps.mit.edu]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. artscimedia.case.edu [artscimedia.case.edu]

- 10. tcichemicals.com [tcichemicals.com]

The Versatile Reactivity of the Nitrile Group in β-Ketonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The β-ketonitrile moiety is a pivotal functional group in organic synthesis, prized for its dual reactivity that enables the construction of a diverse array of acyclic and heterocyclic structures. The strategic positioning of the electron-withdrawing ketone and nitrile groups activates the intervening methylene bridge, rendering the entire molecule susceptible to a variety of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the nitrile group within this valuable scaffold, summarizing key reactions, providing detailed experimental protocols, and presenting quantitative data for comparative analysis.

Nucleophilic Addition to the Nitrile Carbon

The carbon atom of the nitrile group in β-ketonitriles is electrophilic and susceptible to attack by various nucleophiles. These reactions are fundamental to the construction of more complex molecular architectures.

Hydrolysis to β-Ketoamides and Subsequent Derivatives

The hydration of the nitrile group to an amide is a key transformation, yielding β-ketoamides which are themselves valuable synthetic intermediates. This reaction can be catalyzed by both acids and bases, with recent advancements showcasing highly efficient metal-catalyzed processes. A notable example is the ruthenium-catalyzed hydration in water, which can be part of a tandem reaction to produce β-hydroxyamides.[1][2][3]

Table 1: Ruthenium-Catalyzed Tandem Hydration/Transfer Hydrogenation of β-Ketonitriles to β-Hydroxyamides [1][2][3]

| Entry | β-Ketonitrile Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3-oxo-3-phenylpropanenitrile | 5 | 100 | 24 | 85 |

| 2 | 3-(4-fluorophenyl)-3-oxopropanenitrile | 5 | 100 | 24 | 92 |

| 3 | 3-(4-chlorophenyl)-3-oxopropanenitrile | 5 | 100 | 24 | 88 |

| 4 | 3-(4-methoxyphenyl)-3-oxopropanenitrile | 5 | 100 | 24 | 82 |

| 5 | 3-oxo-3-(thiophen-2-yl)propanenitrile | 5 | 100 | 48 | 75 |

| 6 | Cyclohexyl-3-oxopropanenitrile | 5 | 100 | 48 | 70 |

Experimental Protocol: Ruthenium-Catalyzed Synthesis of β-Hydroxyamides [1][2][3]

-

Materials: β-ketonitrile (1 mmol), [RuCl₂(η⁶-p-cymene){P(4-C₆H₄F)₂Cl}] (0.05 mmol, 5 mol%), sodium formate (20 mmol), and deionized water (3 mL).

-

Procedure:

-

In a sealed tube, combine the β-ketonitrile, ruthenium catalyst, and sodium formate.

-

Add deionized water and seal the tube.

-

Stir the reaction mixture vigorously at 100 °C for the time specified in Table 1.

-

After cooling to room temperature, extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

References

Introduction to the organic chemistry of β-ketonitriles

An In-depth Technical Guide to the Organic Chemistry of β-Ketonitriles

Introduction

β-Ketonitriles, also known as α-cyano ketones or 3-oxonitriles, are a highly valuable class of organic compounds characterized by a ketone and a nitrile group separated by a methylene group.[1] Their unique bifunctional nature and the presence of an acidic α-hydrogen make them exceptionally versatile intermediates in organic synthesis.[2] For decades, these compounds have been pivotal in constructing a wide array of complex molecular architectures, ranging from carbocycles and heterocycles to natural products.[1][3]

In the realm of medicinal chemistry and drug development, β-ketonitriles serve as essential building blocks for numerous pharmacologically active scaffolds.[1][4] They are precursors to a variety of therapeutic agents, including anti-cancer, anti-inflammatory, antimalarial, and anti-HIV drugs.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of β-ketonitriles, with a focus on their utility for researchers in organic synthesis and pharmaceutical development.

Caption: Logical overview of the synthesis and diverse applications of β-ketonitriles.

Synthesis of β-Ketonitriles

Numerous methodologies have been developed for the synthesis of β-ketonitriles, reflecting their importance in organic chemistry.[2][5] Key strategies include the acylation of nitriles, intramolecular cyclizations, and various metal-catalyzed processes.

Acylation of Alkyl Nitriles

The most common and direct method for preparing β-ketonitriles is the base-mediated acylation of a nitrile anion with an acylating agent, such as an ester, amide, or lactone.[2][4] This reaction is a Claisen-type condensation where the enolate of the nitrile attacks the carbonyl group of the acylating agent. A variety of bases can be employed, with sodium amide, sodium ethoxide, and potassium tert-butoxide being frequently used.[2] More recently, lithium bases like LiHMDS have been shown to be highly effective, even with traditionally challenging substrates like enolizable esters.[4][6][7]

The reaction requires at least two equivalents of the base because the resulting β-ketonitrile is more acidic than the starting nitrile, leading to its deprotonation by the nitrile anion or the base.[2]

Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile, which, after acidic hydrolysis, yields a cyclic α-cyanoketone (a β-ketonitrile).[8][9] This method is particularly effective for forming five- to eight-membered rings and large rings of thirteen members or more.[8] The reaction is base-catalyzed and proceeds through a cyclic β-iminonitrile intermediate.[8][10]

Caption: Mechanism of the Thorpe-Ziegler reaction for cyclic β-ketonitrile synthesis.

Other Synthetic Methods

Modern organic synthesis has introduced several alternative routes to β-ketonitriles:

-

Electrophilic Cyanation: This involves the reaction of pre-formed ketone enolates with an electrophilic cyanide source.[5][7]

-

Transition-Metal-Catalyzed Reactions: Palladium-catalyzed carbonylative coupling reactions of aryl iodides and acetonitrile derivatives provide an efficient route.[7] More recently, a nickel-catalyzed carbonylative coupling of α-bromonitriles and alkylzinc reagents has been developed.[11][12]

-

N-Heterocyclic Carbene (NHC) Catalysis: A metal-free approach involves the NHC-catalyzed radical coupling of aldehydes with azobis(isobutyronitrile) (AIBN), which is particularly useful for synthesizing β-ketonitriles with a quaternary carbon center.[13][14]

Data Summary for β-Ketonitrile Synthesis

The following table summarizes reaction conditions and yields for the synthesis of various β-ketonitriles via the acylation of esters.

| Entry | Ester Substrate | Base (equiv.) | Solvent | Additive | Yield (%) | Reference |

| 1 | Ethyl Benzoate | NaH (2.2) | THF | - | 95 | [4] |

| 2 | Methyl 2-Thiophenecarboxylate | KOt-Bu (2.1) | 2-MeTHF | 18-crown-6 (0.1) | 67 | [2] |

| 3 | Ethyl Cinnamate | KOt-Bu (2.1) | 2-MeTHF | IPA (0.1) | 64 | [2] |

| 4 | Methyl Isobutyrate | NaH (2.2) | THF | - | 91 | [4] |

| 5 | Ethyl Acetate | NaH (2.2) | THF | - | 85 | [4] |

| 6 | Methyl 4-isobutylphenylpropanoate | KOt-Bu | THF | - | 30-72 | [15] |

Reactivity and Synthetic Applications

β-Ketonitriles are multifunctional intermediates that participate in a vast range of chemical transformations, making them staples in synthetic chemistry.[1][3]

Synthesis of Heterocycles

The most prominent application of β-ketonitriles is in the synthesis of heterocyclic compounds.[1][7]

-

Five-Membered Rings:

-

Pyrazoles: Reaction with hydrazine derivatives leads to the formation of 5-aminopyrazoles, which are important precursors for fused heterocyclic systems.[1]

-

Furans: They can undergo condensation and cycloaddition reactions to yield highly substituted furans. For example, a three-component cascade reaction of aryl glyoxals, isonitriles, and β-ketonitriles produces furan-linked biheteroaryls.[1]

-

Thiophenes (Gewald Reaction): The Gewald reaction is a multicomponent reaction between a ketone or aldehyde, an α-cyano ester or β-ketonitrile, and elemental sulfur in the presence of a base to produce a poly-substituted 2-aminothiophene.[16][17][18] This reaction is one of the most versatile and widely used methods for synthesizing this important heterocyclic motif.[18][19]

-

Caption: Postulated mechanism of the Gewald reaction for 2-aminothiophene synthesis.

-

Six-Membered Rings:

-

Pyridines: Condensation of β-ketonitriles with aldehydes or ketones, often in a Hantzsch-type synthesis, yields substituted pyridines.[1] They can also be used to form 2-pyridones.[20]

-

Pyrimidines: β-Ketonitriles are valuable precursors for constructing the pyrimidine ring, a core structure in many biologically active molecules.[1][4]

-

4H-Pyrans: Three-component reactions involving aldehydes, malononitrile, and β-ketonitriles can produce highly functionalized 2-amino-4H-pyrans.[1]

-

Synthesis of Carbocycles and Acyclic Compounds

Beyond heterocycles, β-ketonitriles are used to synthesize carbocyclic and acyclic structures. They can react with 1,2-bis(halomethyl)benzenes to form cyano-substituted naphthalenes.[1] Furthermore, they serve as precursors for α-ketoesters, which are valuable in the synthesis of drugs and chiral compounds.[1]

Data Summary for Gewald Reaction

The following table summarizes reaction conditions and yields for the synthesis of 2-aminothiophenes using β-ketonitriles.

| Entry | Ketone | Nitrile Component | Catalyst/Base | Yield (%) | Reference |

| 1 | Cyclohexanone | Malononitrile | Piperidinium borate (20 mol%) | 96 | [19] |

| 2 | Cyclopentanone | Malononitrile | Piperidinium borate (20 mol%) | 95 | [19] |

| 3 | Acetophenone | Ethyl Cyanoacetate | Piperidinium borate (20 mol%) | 92 | [19] |

| 4 | Cyclohexanone | Malononitrile | Triethylamine/Water | 98 | [17] |

| 5 | 4-Methylcyclohexanone | Benzoylacetonitrile | NaAlO₂ | 94 | [17] |

Applications in Drug Development

The structural diversity achievable from β-ketonitriles makes them indispensable in medicinal chemistry. The heterocyclic and carbocyclic scaffolds derived from them are common pharmacophores.

-

Antidepressants: A thiophene-substituted β-ketonitrile is a key intermediate in the synthesis of Duloxetine (Cymbalta®), a widely used antidepressant.[2]

-

Anti-inflammatory Drugs: Tinoridine, a non-steroidal anti-inflammatory drug (NSAID), is synthesized using the Gewald reaction, highlighting the pharmaceutical importance of 2-aminothiophenes derived from β-ketonitriles.[17][19]

-

Antiparasitic Agents: Diaminopyrimidines, which can be prepared from β-ketonitriles, have shown potential as drugs against parasitic diseases like malaria and leishmaniasis by inhibiting key parasitic enzymes.[15]

-

Oncology and Virology: The broader class of compounds accessible from β-ketonitriles has been investigated for anti-cancer and anti-HIV activity.[1]

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the synthesis and application of β-ketonitriles.

Caption: A typical experimental workflow for the synthesis of β-ketonitriles.

Protocol 1: Synthesis of Benzoylacetonitrile via Acylation

This protocol is a general procedure for the acylation of a nitrile with an unactivated ester, adapted from high-yielding methods.[4]

-

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Acetonitrile

-

Ethyl Benzoate

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (2.2 equivalents).

-

Wash the NaH with anhydrous hexanes three times under a nitrogen atmosphere to remove the mineral oil, then place the flask under high vacuum to remove residual hexanes.

-

Add anhydrous THF via syringe to the flask, followed by acetonitrile (2.0 equivalents).

-

Heat the resulting suspension to reflux for 1 hour, then cool to 0 °C in an ice bath.

-

Slowly add ethyl benzoate (1.0 equivalent) dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl until the mixture is acidic (pH ~2-3).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure benzoylacetonitrile.

-

Protocol 2: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol describes a catalytic, three-component Gewald reaction.[19]

-

Materials:

-

Cyclohexanone

-

Malononitrile

-

Elemental Sulfur (S₈)

-

Piperidinium borate (catalyst, 20 mol%)

-

Ethanol

-

Hexanes

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (1.0 equivalent), malononitrile (1.0 equivalent), elemental sulfur (1.1 equivalents), and piperidinium borate (0.2 equivalents).

-

Add ethanol as the solvent.

-

Heat the reaction mixture to reflux (approximately 78 °C) and stir vigorously. The reaction time is typically short (20-30 minutes).

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature. A solid product may precipitate.

-

If a precipitate forms, collect the solid by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure.

-

Wash the crude solid with cold ethanol or a mixture of ethanol and hexanes to remove unreacted starting materials and soluble impurities.

-

If necessary, recrystallize the product from ethanol to obtain the pure 2-aminothiophene derivative.

-

References

- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. A high-yielding preparation of beta-ketonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Transition-metal-catalyst-free reaction of amides and acetonitriles: synthesis of β-ketonitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) [organic-chemistry.org]

- 15. provost.utsa.edu [provost.utsa.edu]

- 16. quod.lib.umich.edu [quod.lib.umich.edu]

- 17. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. d-nb.info [d-nb.info]

- 20. pubs.acs.org [pubs.acs.org]

The Strategic Role of 3-Oxopentanenitrile as a Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopentanenitrile, and its substituted analogues, represent a class of highly valuable building blocks in organic synthesis. Characterized by the presence of both a ketone and a nitrile functional group, these β-ketonitriles exhibit a rich and versatile reactivity profile. This dual functionality allows them to serve as precursors to a wide array of complex organic molecules, most notably a diverse range of heterocyclic compounds that form the core scaffolds of many pharmaceutical agents and biologically active molecules.[1] This technical guide provides a comprehensive overview of the synthesis of 3-oxopentanenitriles and their pivotal role as intermediates in the construction of key molecular architectures. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to support researchers in leveraging the synthetic potential of this important class of compounds.

Synthesis of 3-Oxopentanenitriles

The primary method for synthesizing 3-oxopentanenitriles involves the base-catalyzed condensation reaction between an ester and a nitrile.[1][2] This approach, a variation of the Claisen condensation, allows for the efficient formation of the core β-ketonitrile structure. The choice of base, solvent, and reaction conditions can be tailored to accommodate various substrates and optimize yields.

A general workflow for this synthesis is depicted below. The process begins with the deprotonation of the α-carbon of the nitrile by a strong base, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of an alkoxide group yields the target 3-oxonitrile.

Quantitative Data on Synthesis

The efficiency of 3-oxonitrile synthesis is highly dependent on the specific reactants and conditions employed. The following table summarizes quantitative data from various reported syntheses.

| Product | Ester Reactant | Nitrile Reactant | Base/Solvent | Temp. (°C) | Yield (%) | Reference |

| 2-Methyl-3-oxobutanenitrile | Methyl acetate | Propionitrile | NaNH₂ / Liquid NH₃ | - | 63 | [1] |

| 2-Methyl-3-oxobutanenitrile | Ethyl acetate | Propionitrile | NaH / Benzene | - | 34 | [1] |

| 2-Benzoylpropionitrile | Methyl benzoate | Propionitrile | NaH / Toluene | 85-90 | - | [1][2] |

| 4,4-Dimethyl-3-oxopentanenitrile | Methyl pivalate | Acetonitrile | NaH / Toluene | 85 | - | [2] |

| 2,4,4-Trimethyl-3-oxopentanenitrile | Methyl pivalate | Propionitrile | NaH / Toluene | 90 | 81.2 | [1][2] |

| 4,4-Dimethyl-2-ethyl-3-oxopentanenitrile | Methyl pivalate | n-Butyronitrile | NaH / Toluene | 90 | 65 | [1][2] |

| 4,4-Dimethyl-2-(4'-chlorophenyl)-3-oxopentanenitrile | Methyl pivalate | 4-Chlorobenzyl cyanide | NaH / Toluene | - | 62.2 | [2] |

| 4-Methyl-3-oxovaleronitrile | Isobutyryl chloride | Acetonitrile | Potassium methoxide / Acetonitrile | 70-90 | - | [3] |

Role as a Precursor in Heterocyclic Synthesis

The true synthetic utility of 3-oxopentanenitriles lies in their role as versatile precursors for a multitude of heterocyclic systems. The ketone and nitrile functionalities can participate in a variety of cyclization and condensation reactions, providing access to important scaffolds in medicinal chemistry.[1]

Key heterocyclic systems derived from this compound precursors include:

-

Pyridines: Ring transformation reactions, for instance with 5-nitropyrimidine, can yield substituted pyridines.[1]

-

Pyrazoles and Pyrimidines: The reactive ketone and nitrile groups are ideal for condensation reactions with dinucleophiles like hydrazine and amidines to form these five- and six-membered heterocycles.[1]

-

Benzothiazoles: Derivatives of 3-oxobutanenitrile are used to synthesize various substituted benzothiazoles.[1]

-

1,2-Diazepines: Polyfunctional δ-diketones, formed from the Michael addition of 3-oxonitriles to enynones, can be cyclized with hydrazine to produce 1,2-diazepines.[4][5][6]

The following diagram illustrates the role of this compound as a central hub for accessing diverse heterocyclic structures.

References

- 1. 3-Oxobutanenitrile | 2469-99-0 | Benchchem [benchchem.com]

- 2. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]

- 3. CN113185428B - Synthesis method of 4-methyl-3-oxo-valeronitrile - Google Patents [patents.google.com]

- 4. Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of historical 3-Oxopentanenitrile synthesis methods

An In-depth Review of Historical Synthesis Methods for 3-Oxopentanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the historical methods employed for the synthesis of this compound, also known as propionylacetonitrile. As a valuable β-ketonitrile, this compound serves as a versatile intermediate in the synthesis of a wide range of pharmaceuticals and heteroaromatic compounds.[1] This document details the core synthetic strategies, provides specific experimental protocols derived from the literature, presents comparative quantitative data in tabular format, and visualizes key reaction mechanisms and workflows using Graphviz diagrams.

Core Synthetic Strategy: Acylation of Acetonitrile

The most prevalent and historically significant method for synthesizing this compound and other β-ketonitriles is the Claisen-type condensation involving the acylation of an acetonitrile anion with a suitable acylating agent, typically an ester.[1] The reaction mechanism hinges on the deprotonation of the α-carbon of acetonitrile by a strong base, creating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the ester. The elimination of an alkoxide group yields the target β-ketonitrile.

Historically, a variety of bases were employed for this transformation. Early methods reported the use of sodium methoxide, sodium ethoxide, and sodium amide.[1] While sodium amide was found to be more efficient, its inherent explosive risk is a significant drawback.[1] Later developments saw the use of bases such as sodium hydride (NaH), various lithium bases, and potassium tert-butoxide (KOt-Bu), which offered varied success.[1] A key challenge in this synthesis is that the β-ketonitrile product is more acidic than the starting acetonitrile, necessitating the use of at least two equivalents of the base to drive the reaction to completion.[1]

Comparative Data of Acylation Methods

The following table summarizes quantitative data from various historical methods for the synthesis of this compound and structurally similar β-ketonitriles via acylation, highlighting the evolution of the reaction conditions and their impact on yield.

| Acylating Agent | Nitrile | Base | Solvent | Conditions | Yield (%) | Reference |

| Ethyl isobutyrate | Acetonitrile | Sodium ethoxide | - | Stoichiometric ratio, alcohol distilled off | 44 | [2] |

| Ethyl propionate | Acetonitrile | Sodium hydride (50%) | Benzene | Boiling temperature | 52 | [3] |

| Various Esters | Various Nitriles | Potassium tert-butoxide | THF | Microwave, 10 min | 30-72 | [4] |

| Methyl pivalate | Thiophene-3-acetonitrile | Sodium hydride (80%) | Toluene | 24 hours | 53 | [3] |

| Methyl benzoate | Acetonitrile | Sodium hydride (80%) | Toluene | Heated to 75°C | 84 | [3] |

Detailed Experimental Protocol: Acylation using Potassium tert-Butoxide

This protocol is a generalized modern representation of the acylation method, which is applicable for the synthesis of various β-ketonitriles, including this compound.[4]

Materials:

-

Ethyl propionate (or other suitable ester)

-

Acetonitrile

-

Potassium tert-butoxide (KOt-Bu)

-

Anhydrous tetrahydrofuran (THF)

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

In a dry reaction vessel, dissolve the ester (1 equivalent) in anhydrous THF.

-

Add the nitrile (1-1.2 equivalents) and potassium tert-butoxide (2.2 equivalents) to the solution.

-

Heat the mixture in a microwave reactor for approximately 10 minutes or stir at room temperature to reflux for several hours, monitoring the reaction by TLC or GC.[4][5]

-

After completion, cool the reaction mixture and quench by carefully adding a dilute solution of hydrochloric acid until the mixture is acidic.[4]

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic phase with water. Extract the aqueous phase twice with ethyl acetate.[4]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[4]

-

Filter the solution and concentrate the solvent using a rotary evaporator.

-

Purify the resulting crude β-ketonitrile product via flash chromatography or vacuum distillation.[4]

Alternative Historical Route: The Thorpe Reaction

An alternative, though less commonly cited method for the formation of β-ketonitriles, is the Thorpe reaction. Discovered by Jocelyn Field Thorpe, this reaction involves the base-catalyzed self-condensation of aliphatic nitriles to form β-enaminonitriles (or β-iminonitriles as intermediates), which can subsequently be hydrolyzed to yield β-ketones or β-ketonitriles.[6][7][8]

For the synthesis of an acyclic, mixed β-ketonitrile like this compound, the reaction would proceed via an intermolecular condensation between two different nitrile species (e.g., propionitrile and acetonitrile). The mechanism involves the deprotonation of one nitrile to form a carbanion, which then attacks the carbon of the nitrile group on a second molecule. The resulting iminonitrile can tautomerize to a more stable enamine.[7] Mild acid hydrolysis of the intermediate can then yield the final ketone product. While the intramolecular version of this reaction (the Thorpe-Ziegler reaction) is well-documented for creating cyclic ketones, specific historical protocols for the intermolecular synthesis of this compound are less common in the surveyed literature.[6][7][9]

Conclusion

The historical synthesis of this compound is dominated by the acylation of acetonitrile with propionylating agents, a variant of the Claisen condensation. This method has been refined over decades, with advancements in the choice of base and reaction conditions leading to improved yields and safety profiles. While other named reactions like the Thorpe condensation offer theoretical pathways, the acylation route remains the most practical and widely documented approach in the chemical literature. The protocols and data presented herein provide a valuable resource for researchers looking to understand and apply these foundational synthetic methods in modern organic chemistry and drug development.

References

- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20070142661A1 - Process for preparing beta-keto nitriles and salts thereof - Google Patents [patents.google.com]

- 3. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]

- 4. provost.utsa.edu [provost.utsa.edu]

- 5. benchchem.com [benchchem.com]

- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 7. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]

Commercial Availability and Synthetic Utility of 3-Oxopentanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopentanenitrile, also known as propionylacetonitrile, is a versatile chemical intermediate belonging to the class of β-ketonitriles. Its unique molecular structure, featuring both a ketone and a nitrile functional group, makes it a valuable building block in organic synthesis. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and use, and highlights its significance as a precursor for the development of various biologically active compounds.

Commercial Suppliers and Availability

This compound is readily available from a range of commercial chemical suppliers. The product is typically offered in various quantities and purities to suit different research and development needs. Below is a summary of representative suppliers and their offerings. Pricing is subject to change and should be confirmed with the respective suppliers.

| Supplier | Purity | Available Quantities |

| Acrotein ChemBio Inc | 97% | 1g |

| American Custom Chemicals Corporation | 95.00% | 5g |

| Apolloscientific | 97% | 5g, 25g |

| Fluorochem | 96% | 5g, 25g |

| Manchester Organics (Sigma-Aldrich) | 97% | Inquire |

| Matrix Scientific | 97% | 1g, 5g, 25g |

| Santa Cruz Biotechnology | Inquire | Inquire |

| SynQuest Laboratories | Inquire | 5g, 25g |

| TRC | Inquire | 250mg |

| Usbiological | Inquire | 250mg |

Experimental Protocols

The synthesis of this compound and its derivatives is well-documented in the chemical literature. The primary synthetic routes involve condensation reactions between an ester and a nitrile. The following protocols provide detailed methodologies for the synthesis of β-ketonitriles, which can be adapted for this compound.

Protocol 1: Base-Catalyzed Condensation of an Ester and a Nitrile

This method describes the synthesis of a β-ketonitrile through the condensation of an ester with a nitrile using a strong base like sodium ethoxide or sodium hydride.

Materials:

-

Ethyl propionate (or another suitable propionate ester)

-

Acetonitrile

-

Sodium ethoxide or Sodium hydride (NaH)

-

Anhydrous solvent (e.g., Toluene, Diethyl ether)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl propionate (1.0 eq) in the anhydrous solvent.

-

Base Addition: If using sodium hydride, add it to the stirred solution. If using sodium ethoxide, add it portion-wise to the solution at 0 °C (ice bath). Allow the mixture to stir for 30 minutes to form the enolate.

-

Nitrile Addition: Slowly add acetonitrile (1.0 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For some substrates, refluxing the mixture may be necessary to drive the reaction to completion.

-

Work-up:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL). .

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.

Protocol 2: Synthesis of 2-(p-chlorophenyl)-3-oxopentanenitrile

This protocol details the synthesis of a derivative of this compound, which is a key intermediate in the synthesis of the antimalarial drug Pyrimethamine.[1]

Materials:

-

p-Chlorophenylacetonitrile

-

Ethyl propionate

-

Sodium methoxide

-

Dioxane

-

Methanol

-

Sodium metal

-

30% Hydrochloric acid

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

Preparation of Sodium Methoxide: In a flask equipped with a reflux condenser, add 300 mL of dry methanol.[1] Carefully add 15 g of sodium metal in small pieces through the condenser.[1] Allow the reaction to proceed until all the sodium has reacted to form sodium methoxide.[1]

-

Reaction Mixture: Cool the sodium methoxide solution.[1] In a separate container, dissolve 30 g of p-chlorophenylacetonitrile in 30 mL of ethyl propionate.[1] Add this solution to the cooled sodium methoxide.[1] Add enough dioxane to bring the total volume to approximately 300 mL.[1]

-

Reflux: Assemble a reflux condenser and gently heat the mixture until it starts to reflux.[1] Continue heating for 2-3 hours.[1]

-

Work-up:

-

Cool the reaction mixture.[1]

-

Add 1 liter of water to the reaction flask and stir to suspend the chemicals.[1]

-

Add 100 mL of 30% hydrochloric acid and continue stirring for 10 minutes.[1]

-

Allow the mixture to settle. The organic product will precipitate.[1]

-

Separate the organic layer using a separatory funnel and wash it again with water for further purification.[1]

-

Role in Drug Discovery and Development

While this compound itself is not typically the final active pharmaceutical ingredient (API), its derivatives are precursors to a wide array of biologically active molecules.[2] The β-ketonitrile motif is a versatile scaffold for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry.[2]

Derivatives of this compound have been investigated for their potential as:

-

Anti-cancer agents [2]

-

Anti-inflammatory agents [2]

-

Antiparasitic drugs , such as those used to treat malaria and leishmaniasis[1]

The following diagram illustrates a generalized synthetic workflow where this compound is a key starting material for the synthesis of a hypothetical biologically active heterocyclic compound.

Caption: Synthetic workflow for a biologically active heterocycle from this compound.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for the development of complex organic molecules. Its utility in the synthesis of a diverse range of heterocyclic compounds underscores its importance in medicinal chemistry and drug discovery. The experimental protocols provided in this guide offer a starting point for researchers to utilize this versatile intermediate in their synthetic endeavors. The continued exploration of the reactivity of this compound and other β-ketonitriles is expected to lead to the discovery of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Oxopentanenitrile

Abstract

This document provides a comprehensive guide for the synthesis of 3-oxopentanenitrile, also known as propionylacetonitrile[1], via a Claisen-type condensation reaction. The protocol details the reaction between ethyl propionate and acetonitrile using sodium ethoxide as a strong base.[2][3] This method is a standard and effective procedure for forming β-ketonitriles.[2] Included are detailed experimental procedures, reagent specifications, safety precautions, and methods for purification and characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided. This guide is intended for researchers and professionals in the fields of organic chemistry and drug development.

Introduction

This compound is a valuable β-ketonitrile intermediate in organic synthesis. The Claisen condensation, a carbon-carbon bond-forming reaction, is a classic method for synthesizing such compounds.[3][4] This reaction occurs between an ester and another carbonyl compound, or a nitrile, in the presence of a strong base.[2][3] In this specific application, the enolate of acetonitrile, formed by deprotonation with sodium ethoxide, acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl propionate.[5] Subsequent elimination of the ethoxide leaving group yields the desired β-ketonitrile.[5][6]

The use of a strong base like sodium ethoxide is crucial for deprotonating the α-carbon of the nitrile.[2] The choice of the corresponding alkoxide as the base (ethoxide for an ethyl ester) prevents transesterification side reactions.[3][6]

Reaction Scheme:

Materials and Methods

Reagents and Materials

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| Sodium Ethoxide (NaOEt) | ≥98% | Sigma-Aldrich | 917-54-4 | Highly hygroscopic; handle under inert atmosphere. |

| Ethyl Propionate | Anhydrous, ≥99% | Acros Organics | 105-37-3 | Store over molecular sieves. |

| Acetonitrile | Anhydrous, ≥99.8% | Fisher Scientific | 75-05-8 | Store over molecular sieves. |

| Diethyl Ether | Anhydrous, ≥99% | VWR | 60-29-7 | Use freshly opened or distilled from sodium/benzophenone. |

| Hydrochloric Acid (HCl) | 2 M Aqueous Solution | J.T. Baker | 7647-01-0 | For neutralization. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | EMD Millipore | 7757-82-6 | For drying organic layers. |

| Round-bottom flask | 250 mL | Pyrex | - | Flame-dried before use. |

| Reflux Condenser | - | Kimble | - | With drying tube. |

| Magnetic Stirrer/Hotplate | - | IKA | - | - |

| Separatory Funnel | 250 mL | Corning | - | - |

| Rotary Evaporator | - | Büchi | - | For solvent removal. |

Equipment Setup

All glassware should be thoroughly flame-dried under a stream of inert gas (nitrogen or argon) to remove any residual moisture. The reaction should be carried out under an inert atmosphere to prevent quenching of the strong base by atmospheric water.

Experimental Protocol

Preparation of Sodium Ethoxide Solution (Optional)

If solid sodium ethoxide is not available, it can be prepared in situ from sodium metal and absolute ethanol. This should be done with extreme caution. A detailed procedure for preparing sodium ethoxide can be found in various sources.[7][8]

Synthesis of this compound

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. Purge the entire apparatus with nitrogen gas.

-

Reagent Addition: Suspend sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether (100 mL) in the reaction flask. Begin stirring to form a slurry.

-

Acetonitrile Addition: To the stirred slurry, add anhydrous acetonitrile (1.5 equivalents) dropwise from the dropping funnel over 10 minutes. Stir the mixture at room temperature for 1 hour.

-

Ester Addition: Cool the reaction mixture to 0 °C using an ice bath. Add anhydrous ethyl propionate (1.0 equivalent) dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-16 hours to ensure the reaction goes to completion.

-

Workup - Quenching and Neutralization: Cool the reaction mixture again to 0 °C. Slowly and carefully quench the reaction by adding 50 mL of cold water. Acidify the aqueous layer to a pH of approximately 2 by the dropwise addition of 2 M hydrochloric acid.[9]

-

Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain a clear, colorless to light yellow oil.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₇NO | [1][10] |

| Molecular Weight | 97.12 g/mol | [1][10] |

| Appearance | Colorless to light yellow oil | - |

| CAS Number | 33279-01-5 | [1][10] |

Spectroscopic Data (Literature Values)

| Analysis | Data | Reference |

| ¹H NMR (CDCl₃) | δ: 1.14 (t, 3H), 2.66 (q, 2H), 3.46 (s, 2H) | [9] |

| IR (Neat, cm⁻¹) | ~2260 (C≡N stretch), ~1720 (C=O stretch) | [11][12] |

Note: Actual spectroscopic data should be acquired for the synthesized product to confirm its identity and purity.

Visualizations

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for synthesis and purification.

Safety and Handling

-

Sodium Ethoxide: Highly flammable and corrosive. Reacts violently with water. Causes severe skin burns and eye damage. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Diethyl Ether: Extremely flammable. Vapors can form explosive mixtures with air. It is also a peroxide former. Use in a well-ventilated fume hood away from ignition sources.

-

Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use. Prepare a quench station with a suitable agent for any potential spills.

Conclusion

The described protocol provides a reliable and scalable method for the synthesis of this compound. Adherence to anhydrous conditions is critical for achieving a good yield. The final product should be characterized by appropriate analytical techniques, such as NMR and IR spectroscopy, to confirm its identity and assess its purity. This synthetic intermediate can then be utilized in various downstream applications in drug discovery and materials science.

References

- 1. scbt.com [scbt.com]

- 2. Claisen Condensation [organic-chemistry.org]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 3-OXO-PENTANENITRILE | 33279-01-5 [chemicalbook.com]

- 10. This compound | C5H7NO | CID 9920369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4,4-Dimethyl-3-oxopentanenitrile [webbook.nist.gov]

- 12. 4,4-Dimethyl-3-oxopentanenitrile [webbook.nist.gov]

Green Chemistry Approaches for the Synthesis of 3-Oxopentanenitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopentanenitrile, a valuable β-ketonitrile, serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Traditional synthetic routes to this compound often involve hazardous reagents and volatile organic solvents (VOCs), posing significant environmental and safety concerns. This document outlines established protocols and explores modern, greener alternatives that align with the principles of sustainable chemistry. These green methodologies aim to mitigate environmental impact by minimizing waste, employing safer reagents, and enhancing energy efficiency. The core of the synthesis involves the conjugate addition (Michael addition) of a cyanide nucleophile to an α,β-unsaturated ketone.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes key parameters of traditional and proposed green synthetic approaches for this compound, allowing for a direct comparison of their environmental and efficiency metrics.

| Parameter | Traditional Protocol: Base-Catalyzed Hydrocyanation | Proposed Green Protocol 1: Phase-Transfer Catalysis | Proposed Green Protocol 2: Solvent-Free Mechanochemical Synthesis | Proposed Green Protocol 3: Bio-based Solvent with Organocatalysis |

| Reaction Type | Michael Addition | Michael Addition | Michael Addition | Michael Addition |

| Cyanide Source | Hydrogen Cyanide (HCN) | Sodium Cyanide (NaCN) | Potassium Cyanide (KCN) | Acetone Cyanohydrin |

| Catalyst/Base | Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) | Tetrabutylammonium Bromide (TBAB) | Potassium Carbonate (K₂CO₃) | L-Proline |

| Solvent | Anhydrous, inert organic solvents (e.g., Toluene) | Biphasic: Toluene/Water | Solvent-Free | Eucalyptol (a bio-based solvent) |

| Temperature | 10-40 °C[1] | Room Temperature | Room Temperature | Room Temperature |

| Reaction Time | Several hours | 1-3 hours (projected) | 15-30 minutes (projected) | 12-24 hours (projected) |

| Yield | High | Good to Excellent (projected) | High (projected) | Moderate to Good (projected) |

| Key Green Advantages | - | - Avoids use of highly toxic HCN- Milder reaction conditions- Reduced use of organic solvents | - Eliminates bulk solvent use- Rapid reaction times- Reduced energy consumption | - Use of a renewable, biodegradable solvent- Employs a non-toxic, metal-free organocatalyst |

| Safety/Environmental Concerns | - Highly toxic and volatile HCN[1]- Use of flammable organic solvents | - Use of cyanide salts (toxic if acidified)- Halogenated catalyst | - Use of cyanide salts (toxic if acidified)- Requires specialized grinding equipment | - Longer reaction times |

Experimental Protocols

Traditional Protocol: Base-Catalyzed Hydrocyanation with Hydrogen Cyanide

This protocol is based on established methods for the hydrocyanation of α,β-unsaturated ketones and should be performed with extreme caution in a well-ventilated fume hood by trained personnel due to the use of highly toxic hydrogen cyanide.[1]

Materials:

-

Methyl vinyl ketone

-

Liquid hydrogen cyanide

-

Potassium cyanide (or sodium cyanide)

-

Hydroquinone (as a polymerization inhibitor)

-

Anhydrous toluene (or other inert solvent)

-

Standard laboratory glassware, cooled reaction vessel

Procedure:

-

In a well-cooled reaction vessel, combine methyl vinyl ketone (1.0 eq) and hydroquinone (catalytic amount) in anhydrous toluene.

-

Slowly add potassium cyanide (0.02 eq) as a catalyst.

-

Carefully add liquid hydrogen cyanide (1.0-1.2 eq) to the stirred mixture in portions, ensuring the temperature is maintained below 40°C using external cooling. An exothermic reaction will occur.

-

After the addition is complete and the initial exotherm subsides, continue to stir the mixture at room temperature or slightly elevated temperature (e.g., 50°C) until the reaction is complete (monitor by GC or TLC).

-

Upon completion, the reaction mixture should be carefully worked up to neutralize any remaining HCN and catalyst before purification of the crude product by vacuum distillation.

Proposed Green Protocol 1: Phase-Transfer Catalysis

This proposed method avoids the use of hydrogen cyanide by employing a solid cyanide salt and a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. This approach is adapted from green methodologies developed for analogous Michael additions.

Materials:

-

Methyl vinyl ketone

-

Sodium cyanide (NaCN)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Water

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine methyl vinyl ketone (1.0 eq) and toluene.

-

Add tetrabutylammonium bromide (0.05 eq) to the mixture.

-

In a separate vessel, prepare an aqueous solution of sodium cyanide (1.5 eq).

-

With vigorous stirring, add the aqueous sodium cyanide solution to the organic mixture.

-

Continue to stir the biphasic mixture vigorously at room temperature for 1-3 hours. Monitor the reaction progress by TLC or GC.

-

After completion, separate the organic layer.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Proposed Green Protocol 2: Solvent-Free Mechanochemical Synthesis

This protocol proposes the use of mechanochemistry (grinding) to facilitate the reaction in the absence of a solvent, which can lead to shorter reaction times and reduced waste.

Materials:

-

Methyl vinyl ketone

-

Potassium cyanide (KCN)

-

Potassium carbonate (K₂CO₃, anhydrous and powdered)

-

Mortar and pestle or a ball mill

-

Diethyl ether (for extraction)

Procedure:

-

In a mortar or ball mill chamber, add potassium carbonate (0.2 eq) and potassium cyanide (1.2 eq).

-

Grind the mixture for 2-3 minutes to create a fine, activated powder.

-

Add methyl vinyl ketone (1.0 eq) to the mortar.

-

Grind the reaction mixture vigorously for 15-30 minutes at room temperature. The mixture may become a paste or solid.

-

Monitor the reaction progress by taking a small sample, dissolving it in a suitable solvent, and analyzing by TLC or GC.

-

Upon completion, extract the product from the solid mixture using diethyl ether.

-

Filter the mixture to remove inorganic salts.

-

Concentrate the ether filtrate under reduced pressure to obtain the crude product.

-

Purify by vacuum distillation.

Proposed Green Protocol 3: Bio-based Solvent with Organocatalysis

This approach utilizes a renewable, bio-based solvent and a metal-free organocatalyst, presenting a more sustainable option. Acetone cyanohydrin is proposed as a safer alternative to HCN or alkali metal cyanides.

Materials:

-

Methyl vinyl ketone

-

Acetone cyanohydrin

-

L-proline

-

Eucalyptol (or another suitable bio-based solvent)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve methyl vinyl ketone (1.2 eq) and acetone cyanohydrin (1.0 eq) in eucalyptol.

-

Add L-proline (0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or GC.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the catalyst and unreacted reagents.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Caption: Traditional synthesis of this compound.

Caption: Workflow for proposed green syntheses of this compound.

References

Application of 3-Oxopentanenitrile in Heterocyclic Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopentanenitrile, a versatile β-ketonitrile, is a valuable and reactive building block for the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both a ketone and a nitrile group, allows for diverse cyclization and condensation reactions to form key heterocyclic scaffolds such as pyridines, pyrimidines, pyrazoles, and thiophenes. These heterocyclic cores are prevalent in a vast array of biologically active molecules and pharmaceutical agents, making this compound a significant precursor in medicinal chemistry and drug discovery.

This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems starting from this compound.

I. Synthesis of Substituted Pyridines

Substituted pyridines are a critical class of heterocycles with wide-ranging applications in pharmaceuticals and agrochemicals. This compound can be utilized in a multi-step synthesis to generate highly functionalized pyridines. One common strategy involves the formation of a β-enaminonitrile intermediate, followed by cyclization.

General Reaction Scheme: Synthesis of 2-amino-3-cyano-4-ethyl-6-methylpyridine

A plausible synthetic route involves the self-condensation of this compound to form an enamine intermediate, which can then cyclize. A more controlled approach involves reacting this compound with an enamine or an equivalent synthon. For a representative protocol, a modified Guareschi-Thorpe reaction can be considered where this compound reacts with an activated methylene compound in the presence of a base.

Caption: General workflow for pyridine synthesis from this compound.